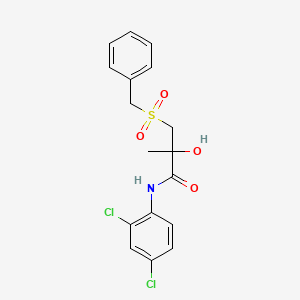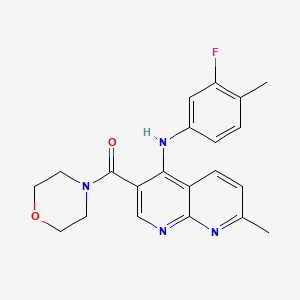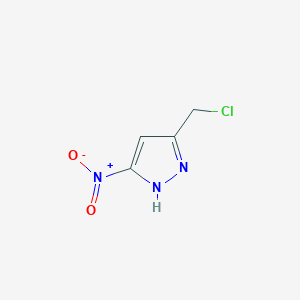
3-(chloromethyl)-5-nitro-1H-pyrazole
概要
説明
3-(Chloromethyl)-5-nitro-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a chloromethyl group (-CH2Cl) at the 3-position and a nitro group (-NO2) at the 5-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-5-nitro-1H-pyrazole typically involves the chloromethylation of 5-nitro-1H-pyrazole. One common method is the reaction of 5-nitro-1H-pyrazole with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the pyrazole ring to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloromethyl group in 3-(chloromethyl)-5-nitro-1H-pyrazole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted pyrazoles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Reduction: 3-(aminomethyl)-5-nitro-1H-pyrazole.
Oxidation: 3-(formyl)-5-nitro-1H-pyrazole or 3-(carboxyl)-5-nitro-1H-pyrazole.
科学的研究の応用
Chemistry: 3-(Chloromethyl)-5-nitro-1H-pyrazole is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of various pyrazole derivatives with potential biological activities.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Its derivatives have shown promising activity against various bacterial and fungal strains.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. The presence of the nitro group is particularly important for its biological activity.
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its derivatives are effective in controlling a wide range of pests and weeds.
作用機序
The mechanism of action of 3-(chloromethyl)-5-nitro-1H-pyrazole and its derivatives involves interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their function and leading to cell death.
類似化合物との比較
3-(Chloromethyl)-1H-pyrazole: Lacks the nitro group, which significantly alters its biological activity.
5-Nitro-1H-pyrazole:
3-(Bromomethyl)-5-nitro-1H-pyrazole: Similar structure but with a bromomethyl group instead of chloromethyl, which can influence its reactivity and biological properties.
Uniqueness: 3-(Chloromethyl)-5-nitro-1H-pyrazole is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate for the synthesis of various biologically active compounds.
特性
IUPAC Name |
3-(chloromethyl)-5-nitro-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c5-2-3-1-4(7-6-3)8(9)10/h1H,2H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJAURYBXGOTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
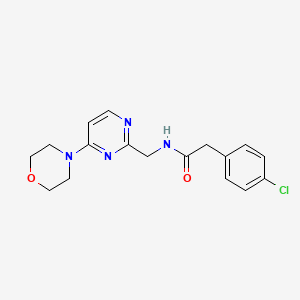
![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl 4-methoxybenzyl sulfone](/img/structure/B2963194.png)
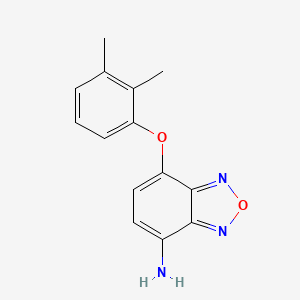
![1-(2,3-dihydro-1H-indol-1-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2963196.png)
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide](/img/structure/B2963198.png)
![2-(2,4-dichlorophenoxy)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide](/img/structure/B2963200.png)
![4-(7-ethoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2963201.png)
![N'-[(1E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2963206.png)
![2-Chloro-N-[1-(6-methoxypyridin-2-yl)propyl]acetamide](/img/structure/B2963207.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/new.no-structure.jpg)
![N-allyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2963212.png)
